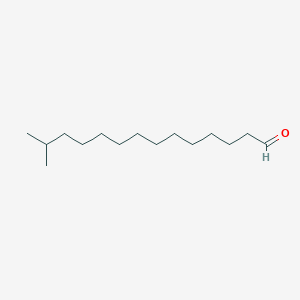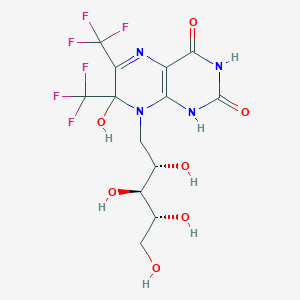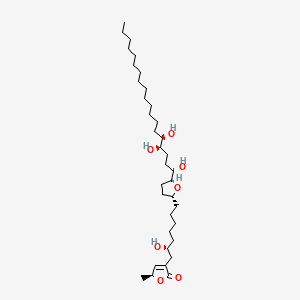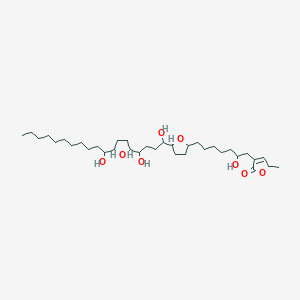
Trilobalicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trilobalicin belongs to the class of organic compounds known as annonaceous acetogenins. These are waxy derivatives of fatty acids (usually C32 or C34), containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl- substituted alpha, beta-unsaturated-gamma-lactone. One of their interesting structural features is a single, adjacent, or nonadjacent tetrahydrofuran (THF) or tetrahydropyran (THP) system with one or two flanking hydroxyl group(s) at the center of a long hydrocarbon chain. Trilobalicin is considered to be a practically insoluble (in water) and relatively neutral molecule. Trilobalicin has been primarily detected in urine. Within the cell, trilobalicin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, trilobalicin can be found in fruits. This makes trilobalicin a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
1. Bioactive Properties
Trilobalicin, a nonadjacent bis-THF ring annonaceous acetogenin, was isolated from Asimina triloba and exhibits significant bioactive properties. It demonstrates cytotoxic selectivity for certain cancer cell lines, particularly lung (A-549) and breast (MCF-7), showing potency up to a million times that of adriamycin (He et al., 1997).
2. Receptor-Selective Actions
Bilobalide, a naturally occurring sesquiterpene trilactone with similar structural properties to Trilobalicin, demonstrates species-dependent and receptor-selective actions. It activates the rat constitutive androstane receptor (rCAR) but does not influence the activity of rat pregnane X receptor (rPXR), human CAR (hCAR), or human PXR (hPXR) (Lau et al., 2012).
3. Neuroprotective Effects
Studies on bilobalide, a compound structurally related to Trilobalicin, indicate its potential for neuroprotection. It preserves mitochondrial ATP synthesis, inhibits apoptotic damage, and suppresses hypoxia-induced membrane deterioration in the brain. These findings suggest its usefulness in therapy for disorders involving cerebral ischemia and neurodegeneration (Defeudis, 2002).
4. Antagonistic Actions at GABAA Receptors
Bilobalide, structurally akin to Trilobalicin, is an antagonist at α1β2γ2L GABAA receptors. It competes with γ-aminobutyric acid (GABA) and demonstrates properties of both competitive and noncompetitive antagonism (Huang et al., 2003).
5. Pharmacology and Safety
Bilobalide has been explored extensively for its pharmacological activities, including neuroprotective, antioxidative, anti-inflammatory, and cardiovascular protective activities. Pharmacokinetic studies indicate characteristics of rapid absorption, good bioavailability, and slow elimination (Lu et al., 2021).
Eigenschaften
CAS-Nummer |
189747-98-6 |
|---|---|
Produktname |
Trilobalicin |
Molekularformel |
C35H62O8 |
Molekulargewicht |
610.9 g/mol |
IUPAC-Name |
4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C35H62O8/c1-3-4-5-6-7-8-9-13-16-29(37)33-21-22-34(43-33)31(39)19-18-30(38)32-20-17-28(42-32)15-12-10-11-14-27(36)24-26-23-25(2)41-35(26)40/h23,25,27-34,36-39H,3-22,24H2,1-2H3 |
InChI-Schlüssel |
FTBUPRVFMAYNFL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCC(CC3=CC(OC3=O)C)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCC(CC3=CC(OC3=O)C)O)O)O)O |
Synonyme |
trilobalicin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




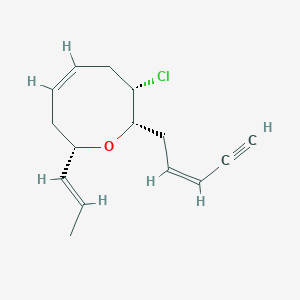
![10-[(2R,4R,5R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,7,9,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1248098.png)
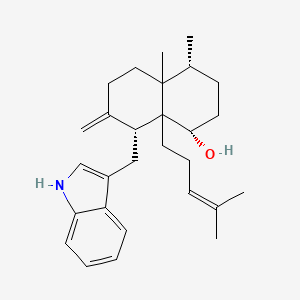

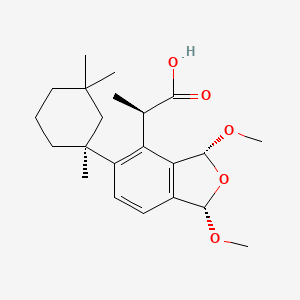
![[N'-[[(2R,5S)-5-[3-(diaminomethylideneamino)propyl]-1-methyl-3,7-dioxo-1,4-diazepan-2-yl]methyl]carbamimidoyl]urea](/img/structure/B1248110.png)



